REACTION_CXSMILES
|
[Sn](Cl)Cl.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2C=C[C:15]([NH2:18])=[C:14]([N+:19]([O-])=O)[CH2:13]2)=[CH:8][CH:7]=1)#[N:5].[CH2:22](O)[CH3:23]>O>[NH2:19][C:14]1[CH:15]=[N:18][CH:22]=[CH:23][C:13]=1[NH:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]#[N:5])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
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56.4 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
N-(4-cyanophenyl)-4-amino-3-nitropyridine
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1CC(=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
aqueous bydrochloric acid
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 10 minutes under nitrogen
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Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC=CC1NC1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |